molecular formula C15H15NO5 B12356280 7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Katalognummer: B12356280
Molekulargewicht: 289.28 g/mol
InChI-Schlüssel: IYLGVAUUORUABD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of chromen derivatives This compound is characterized by its unique structure, which includes a hydroxy group, a nitrophenyl group, and a hexahydrochromen ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2,4-dihydroxybenzaldehyde reacts with 4-nitrophenylacetonitrile . This reaction is followed by a cyclization step to form the chromen ring system. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and nitrophenyl groups play a crucial role in its biological activity. For example, the hydroxy group can form hydrogen bonds with target proteins, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its hexahydrochromen ring system, which imparts distinct chemical and biological properties. This structural feature allows for greater flexibility and potential interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C15H15NO5

Molekulargewicht

289.28 g/mol

IUPAC-Name

7-hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C15H15NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-4,8,11-12,14,17H,5-7H2

InChI-Schlüssel

IYLGVAUUORUABD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.